2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
The compound “2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in fields such as materials science, organic electronics, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reaction conditions such as temperature, pressure, solvents, and catalysts
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions could be used to modify the dicyanomethylidene group.
Substitution: Various substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as building blocks for more complex molecules or as functional materials in organic synthesis.
Biology
In biology, these compounds might be investigated for their potential as bioactive molecules, such as inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, these compounds might be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of such a compound would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. In an electronic context, it might function as a charge carrier or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- This compound
Uniqueness
The uniqueness of the compound lies in its specific structure, which imparts unique properties such as electronic characteristics, reactivity, and potential biological activity.
Properties
IUPAC Name |
2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H100F4N4O4S4/c1-9-16-21-24-29-64-32-38-69(39-33-64)102(8)82-48-79-83(49-78(82)98-84(102)54-92(118-98)100-90(114-60-62(14-6)27-19-12-4)46-72(116-100)44-80-94(67(56-108)57-109)74-50-86(104)88(106)52-76(74)96(80)112)103(70-40-34-65(35-41-70)30-25-22-17-10-2,71-42-36-66(37-43-71)31-26-23-18-11-3)85-55-93(119-99(79)85)101-91(115-61-63(15-7)28-20-13-5)47-73(117-101)45-81-95(68(58-110)59-111)75-51-87(105)89(107)53-77(75)97(81)113/h32-55,62-63H,9-31,60-61H2,1-8H3/b80-44+,81-45- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCNYUQCFAGFR-BKWQLKIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)/C=C\9/C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)/C=C/1\C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H100F4N4O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1662.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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